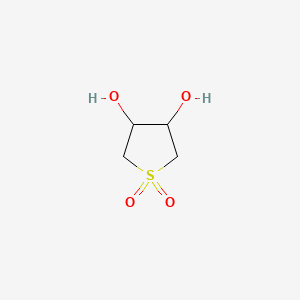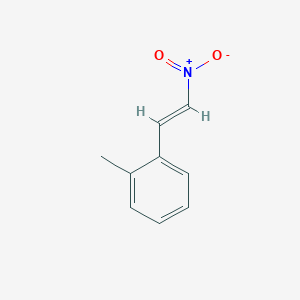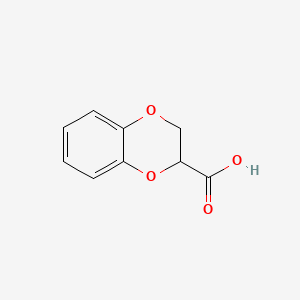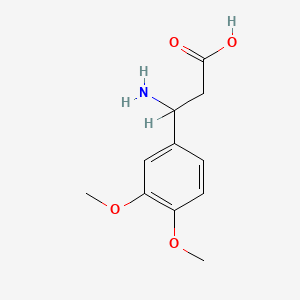
6-Fluoro-6-deoxy-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-6-deoxy-d-glucopyranose is a derivative of glucose, where the hydroxyl group at the C-6 position is replaced by a fluorine atom. This compound belongs to the class of monosaccharides and is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-6-deoxy-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying carbohydrate-protein interactions.
Biology: The compound is utilized in metabolic studies to understand glucose metabolism and its role in various biological processes.
Medicine: It plays a pivotal role in drug formulation for research on ailments such as diabetes and cancer.
Industry: The compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other fluorinated compounds.
Wirkmechanismus
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Mode of Action
It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)
Biochemical Pathways
Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include this compound, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability
Biochemische Analyse
Biochemical Properties
6-Fluoro-6-deoxy-d-glucopyranose interacts with several enzymes and proteins. For instance, it has been found to be a substrate for glucose phosphate isomerase . The nature of these interactions is competitive, as this compound competes with glucose for transport in yeast .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to influence cell function by altering glucose metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes, further influencing cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose phosphate isomerase . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is actively transported by kidney and intestine . It competes with glucose for transport in yeast . The distribution of this compound within cells and tissues is influenced by these transport mechanisms.
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose can be achieved through several methods. One common approach involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This can be done using reagents such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), TBAF (tetra-n-butylammonium fluoride), or DAST (diethylaminosulfur trifluoride) . These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing cleanroom environments and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used in metabolic studies.
3-Deoxy-3-fluoro-d-glucose: Known for its role in studying glucose transport mechanisms.
4-Deoxy-4-fluoro-d-glucose: Utilized in research on carbohydrate metabolism.
Uniqueness
6-Fluoro-6-deoxy-d-glucopyranose is unique due to its specific substitution at the C-6 position, which provides distinct properties compared to other fluorinated glucose derivatives. This unique substitution pattern makes it particularly useful in studying specific biochemical pathways and interactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Fluoro-6-deoxy-d-glucopyranose involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydrogen fluoride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "D-glucose is reacted with hydrogen fluoride to form 6-fluoro-D-glucose.", "6-fluoro-D-glucose is then reacted with sodium methoxide in methanol to form 6-fluoro-6-deoxy-D-glucose.", "6-fluoro-6-deoxy-D-glucose is acetylated with acetic anhydride in the presence of pyridine to form 6-fluoro-6-deoxy-D-glucopyranose." ] } | |
CAS-Nummer |
34168-77-9 |
Molekularformel |
C6H11FO5 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
SHFYXYMHVMDNPY-VFUOTHLCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



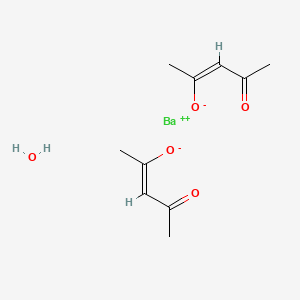
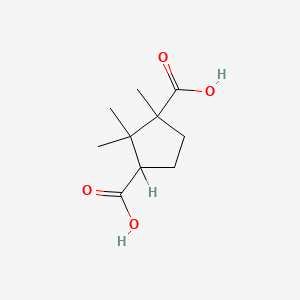
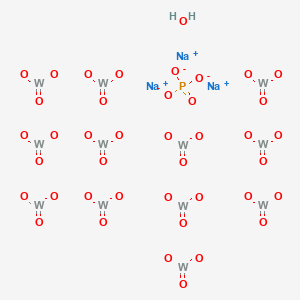
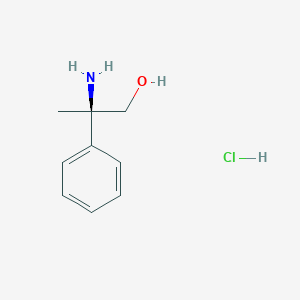
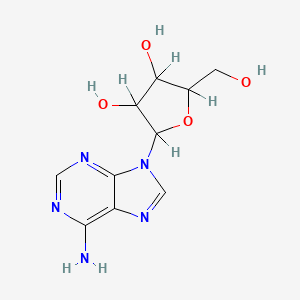
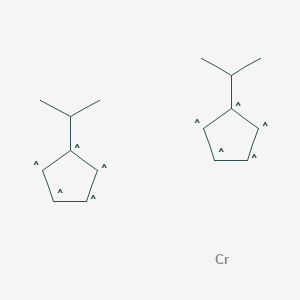

![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)
